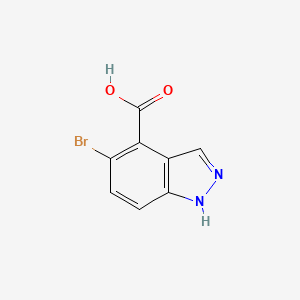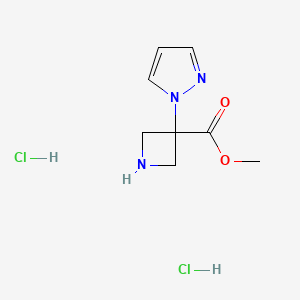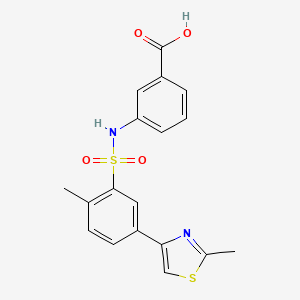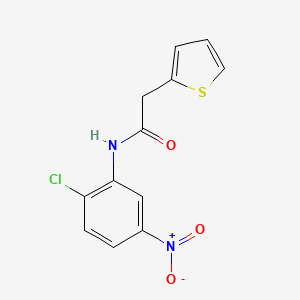
N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide, also known as clofenamide, is a synthetic compound that has been widely used in scientific research for its various biological activities. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in many physiological processes.
Mécanisme D'action
Clofenamide inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ion. This leads to the accumulation of carbon dioxide in the tissues, which can cause acidosis and other physiological effects. In addition, N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in tissue remodeling and angiogenesis.
Biochemical and Physiological Effects:
Clofenamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, the inhibition of matrix metalloproteinases, and the modulation of various signaling pathways. These effects have been studied in various cell lines and animal models, and have been found to be relevant to many physiological processes, including acid-base balance, fluid secretion, tissue remodeling, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
Clofenamide has several advantages for lab experiments, including its high potency and selectivity for carbonic anhydrase II, its ability to inhibit matrix metalloproteinases, and its anti-inflammatory and anti-tumor activities. However, N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in in vivo experiments.
Orientations Futures
There are several future directions for the study of N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide, including its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and osteoporosis. In addition, the development of new analogs of this compound with improved pharmacological properties and selectivity for specific isoforms of carbonic anhydrase could lead to the discovery of new drugs with novel mechanisms of action. Finally, the use of this compound as a tool for the study of carbonic anhydrase and matrix metalloproteinases in various physiological processes could provide valuable insights into the role of these enzymes in health and disease.
Méthodes De Synthèse
Clofenamide can be synthesized by the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the addition of 2-amino-5-chloronitrobenzene and triethylamine. The resulting product is then reacted with ethyl chloroformate to obtain N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide. The synthesis of this compound has been described in detail in the literature, and the compound can be obtained with high purity and yield.
Applications De Recherche Scientifique
Clofenamide has been extensively studied for its biological activities, including its inhibitory effects on carbonic anhydrase, which is involved in the regulation of acid-base balance and fluid secretion in many tissues. Clofenamide has been shown to be a potent inhibitor of carbonic anhydrase II, which is the most abundant isoform in the human body. In addition, N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities, making it a promising candidate for the development of new therapeutic agents.
Propriétés
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-10-4-3-8(15(17)18)6-11(10)14-12(16)7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYPJWWVKVVKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR)-6-acetyl-5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2791528.png)
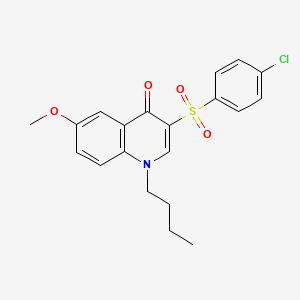
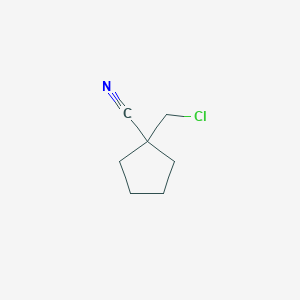

![ethyl 3-cyano-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2791533.png)
![N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]prop-2-enamide](/img/structure/B2791535.png)
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2791537.png)


![3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2791543.png)
